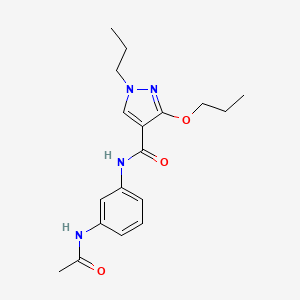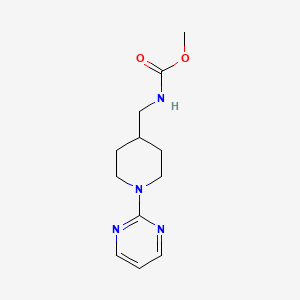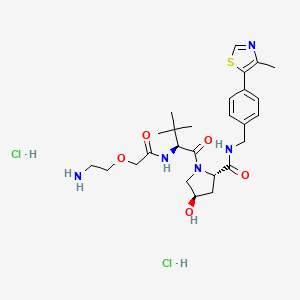
2-(3-Aminooxetan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Aminooxetan-3-yl)acetic acid” is a biochemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminooxetan-3-yl)acetic acid” is represented by the formula C5H9NO3 . The compound consists of an oxetane ring, which is a four-membered cyclic ether, attached to an amino group and an acetic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Aminooxetan-3-yl)acetic acid” include a molecular weight of 131.13 and a molecular formula of C5H9NO3 . Further details about its physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis and Derivative Development
- Construction of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) reports the synthesis of new cyclic γ-aminobutyric acid analogues, showcasing the application of 2-(3-aminooxetan-3-yl)acetic acid derivatives in constructing complex organic molecules. The key steps involve [2+2]-photocycloaddition and a fragmentation reaction, highlighting the versatility of these compounds in organic synthesis (Petz, Allmendinger, Mayer, & Wanner, 2019).
Material Science and Corrosion Inhibition
- Novel Corrosion Inhibitors for Mild Steel : Research by Srivastava et al. (2017) demonstrates the application of amino acid-based imidazolium zwitterions, derivatives related to 2-(3-aminooxetan-3-yl)acetic acid, as effective corrosion inhibitors for mild steel. This study provides insights into the protective properties of these compounds against corrosion, offering potential applications in industrial settings (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Biomedical Applications
- DNA Hybridization Electrochemical Sensors : A study by Cha et al. (2003) explores the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) in electrochemical sensors for DNA hybridization. This work demonstrates the biomedical relevance of derivatives of 2-(3-aminooxetan-3-yl)acetic acid in developing tools for genetic analysis and diagnostics (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).
Pharmacological Research
- Allosteric HIV-1 Integrase Inhibitors : Kessl et al. (2012) report on 2-(quinolin-3-yl) acetic acid derivatives as allosteric inhibitors of HIV-1 integrase. These compounds, related in function to 2-(3-aminooxetan-3-yl)acetic acid derivatives, demonstrate the potential of such chemicals in HIV treatment by inhibiting viral replication through multiple mechanisms (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, & Kvaratskhelia, 2012).
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
The biochemical pathways affected by 2-(3-Aminooxetan-3-yl)acetic acid are currently unknown. Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways
Result of Action
One study suggests that it may have a stimulatory action on adren , indicating potential effects on the nervous system. More comprehensive studies are needed to confirm these findings and explore other potential effects.
Action Environment
The action, efficacy, and stability of 2-(3-Aminooxetan-3-yl)acetic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, its storage temperature is ambient , suggesting that it remains stable under normal environmental conditions.
Propiedades
IUPAC Name |
2-(3-aminooxetan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(1-4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQOMXRJMVQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2817156.png)
![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2817161.png)
![2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile](/img/structure/B2817163.png)
![1-(3-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2817164.png)



![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)
![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)
![(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2817175.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)
